molecular formula C24H32O6 B1676477 Methylprednisolone acetate CAS No. 53-36-1

Methylprednisolone acetate

Cat. No.: B1676477
CAS No.: 53-36-1
M. Wt: 416.5 g/mol
InChI Key: PLBHSZGDDKCEHR-LFYFAGGJSA-N
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Mechanism of Action

Target of Action

Methylprednisolone acetate, also known as Depo-Medrol, is a synthetic glucocorticoid . Its primary targets are the glucocorticoid receptors, which are found in almost every cell in the body . These receptors play a crucial role in the regulation of the immune response and inflammation .

Mode of Action

This compound works by binding to the glucocorticoid receptors, inhibiting pro-inflammatory signals, and promoting anti-inflammatory signals . This interaction results in a decrease in inflammation by suppressing the migration of polymorphonuclear leukocytes and reversing increased capillary permeability .

Biochemical Pathways

Upon binding to its target, this compound influences several biochemical pathways. It up-regulates enzymes involved in glucose and lipid metabolism, such as phosphoenol pyruvate carboxykinase, tyrosine aminotransferase, and glucose 6-phosphate . It also modulates the synthesis and release of several chemical mediators of inflammation, including prostaglandins, leukotrienes, histamine, cytokines, complement, and platelet-activating factor .

Pharmacokinetics

This compound is well absorbed and extensively converted to free methylprednisolone after intravenous and intramuscular administration . It is primarily metabolized in the liver, kidney, and tissues via the CYP3A4 enzyme . The elimination half-life of methylprednisolone is approximately 1.8-2.6 hours, and it is excreted in the urine .

Result of Action

The result of this compound’s action is a reduction in inflammation and immune responses. This is exhibited by its effectiveness in quickly reducing inflammation during acute flares . It is primarily prescribed for its anti-inflammatory and immunosuppressive effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism and efficacy . Additionally, factors such as the patient’s health status, age, and genetic makeup can also influence the drug’s action .

Biochemical Analysis

Biochemical Properties

Methylprednisolone acetate interacts with various enzymes, proteins, and other biomolecules. It is a glucocorticoid, and as such, it has biochemical effects that may interfere with the interpretation of biochemistry test results .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. As a glucocorticoid, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. It can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant. It may include targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylprednisolone acetate can be synthesized from pregnenolone acetate through a series of chemical reactions, including epoxidation, oxidation, reduction, dehydrogenation, and methylation . The process involves the following steps:

    Epoxidation: Pregnenolone acetate is converted to an epoxide.

    Oxidation: The epoxide is oxidized to form a ketone.

    Reduction: The ketone undergoes reduction to form a hydroxyl group.

    Dehydrogenation: The hydroxyl group is dehydrogenated to form a double bond.

    Methylation: The final step involves methylation to produce this compound.

Industrial Production Methods: The industrial production of this compound involves the preparation of a suspension injection composition. This composition typically contains this compound, polyethylene glycol, polyvinylpyrrolidone, carboxymethylcellulose sodium, polysorbate, sodium dihydrogen phosphate, disodium hydrogen phosphate, benzyl alcohol, and water . The suspension is sterilized using moist heat or autoclaving to ensure stability and sterility .

Chemical Reactions Analysis

Types of Reactions: Methylprednisolone acetate undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones.

    Reduction: Reduction of ketones to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens or alkylating agents.

Major Products: The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of this compound .

Comparison with Similar Compounds

Methylprednisolone acetate is similar to other corticosteroids such as prednisolone, hydrocortisone, dexamethasone, and betamethasone. it is unique in its higher potency and reduced tendency to induce sodium and water retention compared to prednisolone . The following are some similar compounds:

    Prednisolone: A glucocorticoid with anti-inflammatory and immunosuppressive properties.

    Hydrocortisone: A naturally occurring glucocorticoid used in replacement therapy for adrenal insufficiency.

    Dexamethasone: A potent synthetic glucocorticoid with minimal mineralocorticoid activity.

    Betamethasone: A synthetic glucocorticoid with strong anti-inflammatory effects.

This compound stands out due to its balanced profile of high potency and reduced side effects, making it a preferred choice in many therapeutic applications.

Properties

IUPAC Name

[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O6/c1-13-9-16-17-6-8-24(29,20(28)12-30-14(2)25)23(17,4)11-19(27)21(16)22(3)7-5-15(26)10-18(13)22/h5,7,10,13,16-17,19,21,27,29H,6,8-9,11-12H2,1-4H3/t13-,16-,17-,19-,21+,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBHSZGDDKCEHR-LFYFAGGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023302
Record name Methylprednisolone acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53-36-1
Record name Methylprednisolone acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53-36-1
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Record name Methylprednisolone acetate [USP:JAN]
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Record name Methylprednisolone acetate
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Record name Methylprednisolone acetate
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Record name Methylprednisolone 21-acetate
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Record name METHYLPREDNISOLONE ACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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